molecular formula C16H15N3O3S2 B2894791 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide CAS No. 1903169-66-3

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide

Cat. No.: B2894791
CAS No.: 1903169-66-3
M. Wt: 361.43
InChI Key: XCAUCPONBYTNNQ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide is a synthetic organic compound with a complex structure that includes a thienopyrimidine core, which often contributes to its bioactivity. This compound has caught the interest of researchers due to its potential therapeutic applications and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common steps might include:

  • Formation of the Thienopyrimidine Core: : This could involve the condensation of appropriate thieno compounds with pyrimidine precursors under controlled conditions.

  • Attachment of the Benzamide Moiety: : Following the formation of the core, the benzamide group can be introduced using amide bond formation techniques, often employing coupling agents such as EDC or DCC.

  • Final Functionalization:

Industrial Production Methods: In an industrial setting, large-scale synthesis would focus on optimizing yields and purity while minimizing costs. Techniques like high-throughput synthesis and continuous flow chemistry could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: : The compound can undergo redox reactions, potentially altering the oxidation state of the sulfur and nitrogen atoms.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify various functional groups in the molecule.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Halogenating agents, Grignard reagents.

Major Products: The major products from these reactions include modified versions of the original molecule with different functional groups or oxidation states, which may exhibit varied chemical and biological properties.

Scientific Research Applications

In Chemistry: The compound is studied for its potential as a building block for more complex molecules, given its versatile functional groups.

In Biology: Researchers are exploring its bioactivity, particularly its interactions with enzymes and receptors that could make it a candidate for drug development.

In Medicine:

In Industry: Its unique properties make it a candidate for use in material science, such as in the development of novel polymers or catalysts.

Mechanism of Action

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide exerts its effects primarily through interactions with cellular proteins. Its thienopyrimidine core can bind to active sites on enzymes, inhibiting their activity or altering their function. The methylthio group may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Compared to other thienopyrimidine derivatives, this compound stands out due to its unique functionalization with the benzamide and methylthio groups. Similar compounds include:

  • Thienopyrimidine analogs: : Often used in medicinal chemistry for their bioactivity.

  • Benzamide derivatives: : Widely studied for their therapeutic potential.

  • Methylthio compounds: : Known for their sulfur-containing functional groups that can impart unique reactivity.

List of Similar Compounds:
  • Thienopyrimidine-based drugs.

  • Benzamide-based enzyme inhibitors.

  • Methylthio-containing pharmaceuticals.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-23-11-4-2-3-10(9-11)14(20)17-6-7-19-15(21)13-12(5-8-24-13)18-16(19)22/h2-5,8-9H,6-7H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAUCPONBYTNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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